

Technical Guide: Physicochemical Properties of 3-Bromo-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Bromo-2,2-dimethyl-1-propanol	
Cat. No.:	B1267051	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **3-Bromo-2,2-dimethyl-1-propanol**, a valuable building block in organic synthesis. This document outlines its boiling point and density, supported by detailed experimental methodologies for their determination.

Core Physicochemical Data

The quantitative data for **3-Bromo-2,2-dimethyl-1-propanol** is summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Boiling Point	184-187 °C	Standard atmospheric pressure (literature value)[1][2] [3][4]
Density	1.358 g/mL	at 25 °C (literature value)[1][2] [3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid organic compounds such as **3-Bromo-2,2-dimethyl-1-**

propanol.

Determination of Boiling Point (Capillary Method)

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

- Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Sample of 3-Bromo-2,2-dimethyl-1-propanol
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- A small amount of **3-Bromo-2,2-dimethyl-1-propanol** is placed into the fusion tube.
- The capillary tube, with its sealed end facing upwards, is placed inside the fusion tube containing the liquid.
- The fusion tube is attached to the thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
- The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The apparatus is heated slowly and uniformly.

- As the temperature rises, air trapped in the capillary tube will be seen escaping as a slow stream of bubbles.
- The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

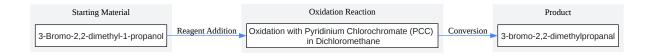
Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.

Materials:

- Pycnometer or a calibrated volumetric flask with a stopper
- Analytical balance
- Sample of **3-Bromo-2,2-dimethyl-1-propanol**
- Distilled water (for calibration)
- Thermometer

Procedure:


- An empty, clean, and dry pycnometer is accurately weighed on an analytical balance (m₁).
- The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).
 The density of water at this temperature (ρ_water) is known.
- The pycnometer is emptied, dried thoroughly, and then filled with **3-Bromo-2,2-dimethyl-1- propanol** at the same temperature and weighed (m₃).
- The volume of the pycnometer (V) is calculated using the mass and density of the water: $V = (m_2 m_1) / \rho$ _water.

• The density of the **3-Bromo-2,2-dimethyl-1-propanol** (ρ _sample) is then calculated using its mass and the determined volume of the pycnometer: ρ _sample = (m_3 - m_1) / V.

Synthetic Application Workflow

3-Bromo-2,2-dimethyl-1-propanol serves as a precursor in various organic syntheses. One such application is its oxidation to form 3-bromo-2,2-dimethylpropanal. The logical workflow for this synthesis is depicted below.

Click to download full resolution via product page

Workflow for the synthesis of 3-bromo-2,2-dimethylpropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. rocketprops.readthedocs.io [rocketprops.readthedocs.io]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Bromo-2,2-dimethyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267051#boiling-point-and-density-of-3-bromo-2-2-dimethyl-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com